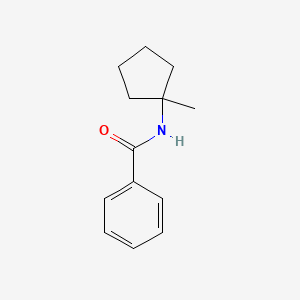
N-(1-Methylcyclopentyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methylcyclopentyl)benzamide is an organic compound with the molecular formula C13H17NO It is a derivative of benzamide, where the benzamide moiety is substituted with a 1-methylcyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
N-(1-Methylcyclopentyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Another method involves the reaction of 1-methylcyclopentanol with benzonitrile in the presence of sulfuric acid. The sulfuric acid is added dropwise in an ice bath to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-Methylcyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(1-Methylcyclopentyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-(1-Methylcyclopentyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit NF-kB activation, which plays a role in inflammation and cancer progression . Additionally, it induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-Methylcyclohexyl)benzamide: Another substituted benzamide with a cyclohexyl group.
N-(1-Methylcyclohexyl)benzamide: Similar structure but with a cyclohexyl instead of a cyclopentyl group.
Uniqueness
N-(1-Methylcyclopentyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NF-kB activation and induce apoptosis makes it a promising candidate for therapeutic applications .
属性
CAS 编号 |
107272-76-4 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
N-(1-methylcyclopentyl)benzamide |
InChI |
InChI=1S/C13H17NO/c1-13(9-5-6-10-13)14-12(15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
InChI 键 |
UHXZKPJGQWZDTL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



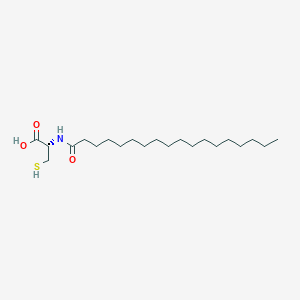
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)

![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
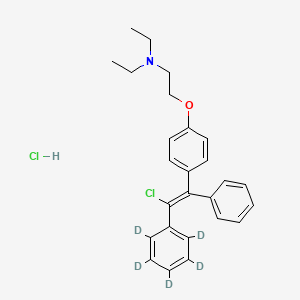
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
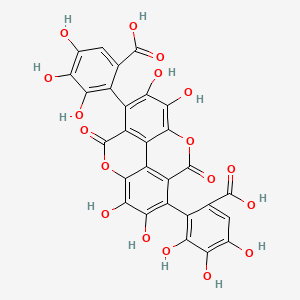
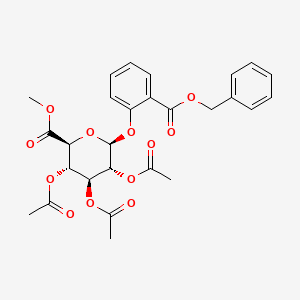
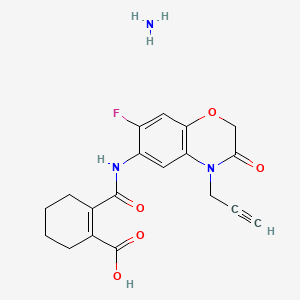
![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)


